2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid
Description
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid (CAS No. 364338-44-3) is a heterocyclic compound featuring a partially saturated thiophene ring fused to a quinoline core. Its molecular formula is C₁₄H₁₃NO₂S, with a molecular weight of 259.32 g/mol . The structure includes:
- A dihydrothieno[3,2-c]quinoline backbone, providing conformational rigidity and electronic modulation.
- 2,4-Dimethyl substituents on the dihydrothiophene ring, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACNXAPWZLEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2S1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the acid chloride of the compound can be generated in situ and then treated with various amines to form the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 259.33 g/mol. Its structure features a thienoquinoline core, which is significant for its biological activity. The compound's IUPAC name is 2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid, and it possesses various synonyms that highlight its structural characteristics .
Anticancer Activity
Research indicates that derivatives of quinoline, including this compound, exhibit promising anticancer properties. Studies have shown that compounds containing the quinoline moiety can selectively inhibit cancer cell lines such as H460 and MKN-45 with low IC50 values . The mechanism often involves the modulation of cell signaling pathways associated with tumor growth and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known for their efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anti-inflammatory Effects
Some studies suggest that quinoline derivatives may possess anti-inflammatory properties. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methods:
Cyclocondensation Reactions
Recent advancements have reported efficient cyclocondensation reactions involving isatins and aromatic ketones under basic conditions to yield quinoline derivatives . This method enhances yield and purity while minimizing reaction time.
Multi-step Synthesis
A multi-step synthetic approach has been developed involving hydrolysis and cycloaddition cascades to produce novel tricyclic compounds from isoquinolines . Such methodologies are crucial for generating diverse libraries of compounds for biological evaluation.
Anticancer Evaluation
In a study evaluating the anticancer properties of synthesized quinoline derivatives, several compounds were tested against a panel of cancer cell lines (H460, HT-29). The results indicated significant cytotoxicity with selectivity towards certain cell lines, highlighting the potential of these compounds in cancer therapeutics .
Antimicrobial Testing
Another investigation focused on the antimicrobial activity of synthesized derivatives against Candida albicans and other pathogens. The findings revealed that specific substitutions on the quinoline ring enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional features of 2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid with analogous compounds:
Key Structural and Functional Differences
Core Heterocycles: The dihydrothieno ring in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated analogs (e.g., ’s thienoquinoline) . This may enhance conformational flexibility and modulate binding interactions. Furoquinolines () substitute sulfur with oxygen, decreasing electron-richness and affecting reactivity .
Substituent Effects :
- Methyl groups (target compound) increase lipophilicity compared to polar substituents like hydroxyl () or carboxylic acid esters () .
- Fluorinated groups () enhance metabolic stability and bioavailability, a feature absent in the target compound .
- Suzuki coupling for aryl-functionalized thienoquinolines () .
- Reductive lactamisation for thiazinoquinolines () .
- Gould-Jacobs reaction for selenadiazoloquinolines () .
Physicochemical Properties: The carboxylic acid at position 8 (target compound) improves aqueous solubility, similar to analogs in and .
Biological Activity
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antibacterial and antifungal properties, cytotoxicity, and the implications for further drug development.
- Molecular Formula : C₁₄H₁₃N₁O₂S
- Molecular Weight : 259.33 g/mol
- MDL Number : MFCD01143285
Antibacterial Activity
Research has demonstrated that derivatives of thienoquinoline compounds exhibit significant antibacterial properties. The evaluation of this compound against various bacterial strains reveals promising results.
Case Studies
- Antibacterial Screening :
- The compound was tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results indicated that the compound showed effective inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL and moderate activity against E. coli with an MIC of 128 μg/mL. However, it exhibited weak activity against P. aeruginosa with MICs exceeding 256 μg/mL .
Table 1: Antibacterial Activity Results
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | >256 |
Antifungal Activity
The antifungal properties of related compounds have also been investigated. For instance, derivatives similar to this compound have shown effectiveness against Candida albicans, indicating potential as antifungal agents.
Table 2: Antifungal Activity Results
| Compound | MIC (μg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-06 | 0.4 |
Cytotoxicity Studies
Cytotoxicity assessments conducted on mouse macrophage cell lines (RAW 264.7) using the MTT assay indicated that the compound exhibited low cytotoxicity. The IC₅₀ values were recorded at approximately 98.2 μg/mL for one derivative and 56.8 μg/mL for another . These values are comparable to standard antibacterial agents like ampicillin and gentamicin.
Structure-Activity Relationship (SAR)
The biological activity of thienoquinoline derivatives is influenced by structural modifications:
Q & A
Q. What established synthetic routes are available for 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid, and what parameters critically influence reaction yield?
The synthesis of fused thienoquinoline systems typically involves cyclocondensation or lactamization strategies. For example:
- PPA-catalyzed thermal lactamization : Precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives can undergo ring closure under acidic conditions. Critical parameters include catalyst concentration (e.g., polyphosphoric acid, PPA), temperature (70–120°C), and reaction time (6–24 hours) to avoid side reactions like over-oxidation .
- Cyclocondensation with hydrazonoyl chlorides : Site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yield tricyclic systems. Key factors are stoichiometric control of the chlorides and maintaining anhydrous conditions to prevent hydrolysis .
Q. How should researchers address nomenclature consistency for this compound in publications?
- Use IUPAC numbering for clarity, e.g., "this compound," and assign a bold numerical identifier (e.g., (1) ) upon first mention to simplify subsequent references (e.g., "Recrystallization of 1 ...") .
- Avoid abbreviations for the core structure. For derivatives, specify substituent positions explicitly (e.g., 3- vs. 8-carboxylic acid isomers) .
Q. What are recommended storage and handling protocols to prevent degradation?
- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize oxidation of the dihydrothiophene ring .
- Handle in a fume hood with nitrile gloves and lab coats to avoid skin contact, as carboxylic acid derivatives may cause irritation .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitutions on the thienoquinoline core?
- Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the C-5 position in the quinoline ring often shows higher electron density, favoring electrophilic attacks. Substituents like methyl groups at C-2/C-4 may sterically hinder adjacent positions .
- Molecular docking studies can model interactions with biological targets (e.g., enzymes), guiding rational design of derivatives with enhanced binding affinity .
Q. What analytical strategies resolve contradictions in NMR data for diastereomers formed during synthesis?
- Variable Temperature (VT) NMR : Diastereomers with slow interconversion rates can be distinguished by cooling the sample (e.g., –40°C) to "freeze" conformers and observe split signals .
- 2D NMR (COSY, NOESY) : Correlate coupling patterns and spatial proximities to assign stereochemistry. For example, NOE interactions between the C-2 methyl group and adjacent protons can confirm relative configurations .
Q. How can researchers optimize reaction conditions to suppress byproducts in cyclocondensation steps?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature, reagent ratios) to identify optimal conditions. Ethanol/trimethylamine mixtures often improve selectivity for cyclized products over hydrolyzed byproducts .
- In situ monitoring (HPLC-MS) : Track reaction progress to halt at intermediate stages before side reactions dominate. For example, quenching at 80% conversion may yield purer products .
Q. What mechanistic insights explain the antibacterial activity of thienoquinoline derivatives?
- Topoisomerase II inhibition : Fluoroquinolone analogs (e.g., ciprofloxacin) disrupt DNA gyrase by stabilizing enzyme-DNA cleavage complexes. The dihydrothiophene ring may enhance membrane permeability, while the carboxylic acid group chelates magnesium ions in the enzyme active site .
- Structure-Activity Relationship (SAR) studies : Modifying the C-8 substituent (e.g., trifluoromethyl vs. methoxy groups) can alter potency against Gram-negative vs. Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
